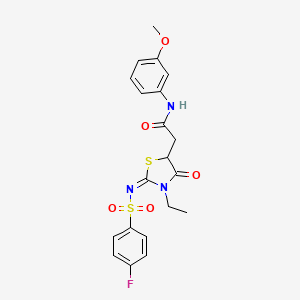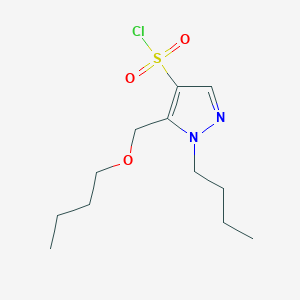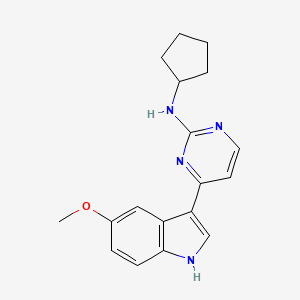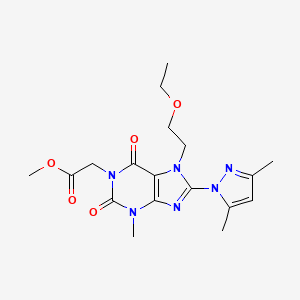
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN3O5S2 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research has demonstrated the synthesis of novel acetamide derivatives with significant anti-inflammatory activity. For instance, a study by Sunder and Maleraju (2013) explored the anti-inflammatory properties of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, indicating the therapeutic potential of such compounds in inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Activity
A variety of sulfonamide derivatives, including those with thiazolidinone cores, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Ghorab et al. (2015) reported on compounds exhibiting significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antipsychotic Agents
Compounds featuring thiazolidinone and fluorophenyl groups have been explored for their antipsychotic-like profiles in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders without the dopamine receptor interaction typical of clinically available antipsychotic agents (Wise et al., 1987).
Crystal Structure Analysis
Studies involving crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provide foundational knowledge for understanding the molecular interactions and stability of potential pharmaceutical agents. Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two related compounds, offering insights into their chemical behavior and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Analytical and Environmental Applications
The synthesis and characterization of fluorine-substituted thiazolidinone derivatives have been explored for their voltammetric and analytical applications, indicating the versatility of such compounds beyond pharmaceutical uses. Makki et al. (2016) discussed the preparation of spiroidalthiazolidin-4-one derivatives of sulfa drugs and their potential in environmental analysis (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Propriétés
IUPAC Name |
2-[(2E)-3-ethyl-2-(4-fluorophenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S2/c1-3-24-19(26)17(12-18(25)22-14-5-4-6-15(11-14)29-2)30-20(24)23-31(27,28)16-9-7-13(21)8-10-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)/b23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPXRVWYKHLIK-BSYVCWPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)




![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)
![2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2717931.png)
![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)